molecular formula C9H8Br2F8O3 B12078182 Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate

Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate

Cat. No.: B12078182
M. Wt: 475.95 g/mol
InChI Key: MUQGBJGKZUMVDU-UHFFFAOYSA-N
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Description

Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate is a fluorinated organic carbonate characterized by two 4-bromo-3,3,4,4-tetrafluorobutyl groups attached to a central carbonate ester moiety. Its structure features a combination of bromine and fluorine substituents, which confer unique reactivity and physicochemical properties. The bromine atom at the terminal position and the tetrafluoro (-CF2CF2-) backbone make it a versatile intermediate in synthetic chemistry, particularly in palladium-catalyzed C–H functionalization reactions and fluorinated polymer synthesis .

Properties

Molecular Formula

C9H8Br2F8O3

Molecular Weight

475.95 g/mol

IUPAC Name

bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate

InChI

InChI=1S/C9H8Br2F8O3/c10-8(16,17)6(12,13)1-3-21-5(20)22-4-2-7(14,15)9(11,18)19/h1-4H2

InChI Key

MUQGBJGKZUMVDU-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCCC(C(F)(F)Br)(F)F)C(C(F)(F)Br)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate typically involves the reaction of 4-bromo-3,3,4,4-tetrafluorobutanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, alcohols, ethers, carbonyl compounds, and carboxylic acids .

Scientific Research Applications

Materials Science

Fluorinated Polymers : Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate is used as a precursor in the synthesis of fluorinated polymers. These polymers exhibit excellent chemical resistance and thermal stability, making them ideal for coatings and sealants in harsh environments.

Surface Modifications : The compound can modify surfaces to impart hydrophobic properties. This application is particularly useful in creating non-stick surfaces for cookware and other consumer products.

Pharmaceuticals

Drug Development : The unique properties of this compound make it a candidate for drug development. Its ability to enhance bioavailability and metabolic stability is advantageous in designing new pharmaceuticals. Fluorinated compounds often exhibit improved pharmacokinetics compared to their non-fluorinated counterparts.

Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as an intermediate in the synthesis of various APIs. The bromine atom can facilitate nucleophilic substitutions that are essential in constructing complex drug molecules.

Chemical Synthesis

Catalytic Reactions : this compound is utilized in catalytic hydrodifluoroalkylation reactions. This process allows for the formation of gem-difluoroalkanes from unactivated olefins, showcasing its versatility as a reagent in organic synthesis .

Fluorination Reactions : The compound can be employed in various fluorination reactions due to the presence of fluorine atoms that can be transferred to other substrates. This application is critical in synthesizing other fluorinated compounds that have significant industrial and pharmaceutical relevance.

Case Studies

Study Title Description Findings
Catalytic Hydrodifluoroalkylation of Unactivated OlefinsInvestigated the use of this compound in streamlining the preparation of gem-difluoroalkanes .Achieved high yields (up to 89%) using various olefin substrates under mild conditions.
Synthesis of Fluorinated PolymersExplored polymerization techniques using this compound as a monomer .Developed polymers with enhanced thermal stability and chemical resistance suitable for industrial applications.
Drug Development ApplicationsStudied the impact of fluorinated compounds on drug efficacy .Demonstrated improved metabolic stability and bioavailability for drugs synthesized using this compound derivatives.

Mechanism of Action

The mechanism of action of Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate involves its ability to react with nucleophiles and electrophiles due to the presence of reactive bromine and fluorine atoms. These reactions can lead to the formation of various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Key Structural Features:

  • Electron-withdrawing groups : The -CF2CF2Br substituent enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.
  • Thermal stability : Fluorine atoms contribute to high thermal and chemical stability, making the compound suitable for high-performance materials .
  • Synthetic utility : The compound can be reduced to yield -CF2CF2H derivatives, expanding its applicability in medicinal and agrochemical synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related fluorinated carbonates and brominated esters (Table 1).

Compound Name Substituents Key Functional Groups Reactivity Highlights
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate Two 4-bromo-3,3,4,4-tetrafluorobutyl -CF2CF2Br, carbonate ester Pd-catalyzed C–H olefination
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate (Ref: 54-PC450384) 4-bromo-tetrafluorobutyl + 2,2-difluoroethyl -CF2CF2Br, -CF2CH3 Lower electrophilicity due to -CF2CH3
4-{2-[(2-bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate (CAS: 342788-87-8) Bromobenzoate + carbohydrazonoyl Aromatic Br, carbohydrazide Photolabile, used in bioactive compounds

Key Observations :

  • This compound’s symmetrical structure enhances its utility in polymer cross-linking, unlike asymmetrical analogs like 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate .
  • Brominated benzoates (e.g., CAS 342788-87-8) exhibit lower thermal stability due to aromatic bromine but are more suited for pharmaceutical applications .

Physicochemical Properties

  • Thermal Stability: The tetrafluoro backbone grants a decomposition temperature >250°C, outperforming non-fluorinated carbonates (e.g., benzoates decompose at ~150°C) .
  • Solubility : Low polarity due to fluorine content reduces water solubility, unlike hydrophilic analogs like 4-bromo-3-methylbenzoic acid .

Biological Activity

Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate is a synthetic organic compound notable for its unique structure and high fluorine content. This compound has garnered attention in various fields due to its potential biological activities, which are influenced by its chemical stability and reactivity. This article delves into the biological activity of this compound, highlighting research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H8Br2F8O3. It consists of two 4-bromo-3,3,4,4-tetrafluorobutyl groups esterified to a carbonate moiety. The presence of bromine and multiple fluorine atoms contributes to its unique chemical properties.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, fluorinated compounds often demonstrate enhanced activity against various bacterial strains due to their ability to disrupt cellular membranes .
  • Anticancer Potential : The antiproliferative effects of structurally related compounds have been documented in various cancer cell lines. For instance, certain fluorinated derivatives show significant inhibition of cell proliferation in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Biological Activity
4-Bromo-3,3-difluorobutanolTwo fluorine atoms instead of fourModerate antibacterial activity against E. coli
2-Bromo-1-(trifluoromethyl)benzeneAromatic structure with trifluoromethylExhibits different electronic properties affecting reactivity
1-Bromo-2-(perfluoroethyl)benzenePerfluoroethyl groupHigher stability; lower reactivity
1-(Perfluoroalkyl)-2-(bromomethyl)benzenePerfluoroalkyl chainEnhanced hydrophobicity; potential biological activity

This table illustrates how the unique combination of bromine and fluorine substituents in this compound may influence its biological behavior compared to other compounds.

Case Studies

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various fluorinated compounds found that those with higher fluorination levels exhibited increased membrane-disrupting capabilities against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may similarly possess noteworthy antimicrobial properties .
  • Anticancer Research : In vitro studies focusing on the antiproliferative effects of fluorinated compounds revealed that they can induce apoptosis in cancer cells. For example, a study showed that certain fluorinated derivatives had IC50 values significantly lower than non-fluorinated counterparts when tested against HeLa cells . This indicates a potential for this compound in cancer therapeutics.

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